



Application Notes and Protocols: SARS-CoV-2-IN-21 Pseudovirus Neutralization Assay

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-21	
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Introduction

The emergence of SARS-CoV-2 has necessitated the rapid development of antiviral therapeutics. A key tool in this effort is the pseudovirus neutralization assay, a safe and effective method to screen for and characterize compounds that inhibit viral entry into host cells.[1][2][3][4] This assay utilizes chimeric viral particles, typically based on a replication-deficient lentiviral or vesicular stomatitis virus (VSV) core, which are engineered to express the SARS-CoV-2 spike (S) protein on their surface.[3][4][5][6] These pseudoviruses mimic the entry mechanism of the authentic SARS-CoV-2 virus but are incapable of replication, allowing them to be handled in a Biosafety Level 2 (BSL-2) laboratory.[1][2][7]

This document provides a detailed protocol for testing the inhibitory activity of a novel compound, **SARS-CoV-2-IN-21**, using a SARS-CoV-2 pseudovirus neutralization assay. The protocol covers pseudovirus production, cell line preparation, the neutralization assay workflow, and data analysis.

Mechanism of SARS-CoV-2 Entry:

SARS-CoV-2 entry into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[8][9][10][11] Following receptor binding, the S protein is cleaved by host proteases, such as transmembrane protease serine 2 (TMPRSS2) and furin, at the S1/S2 and S2' sites.[8]

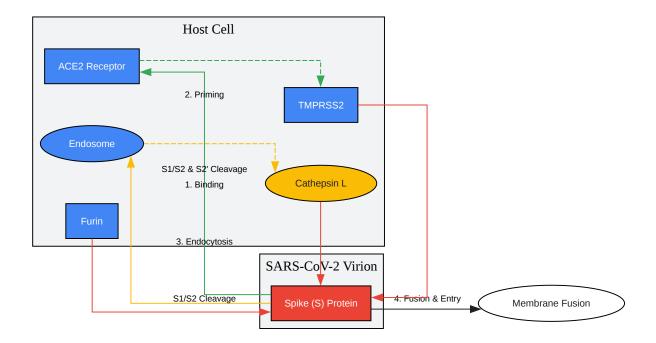




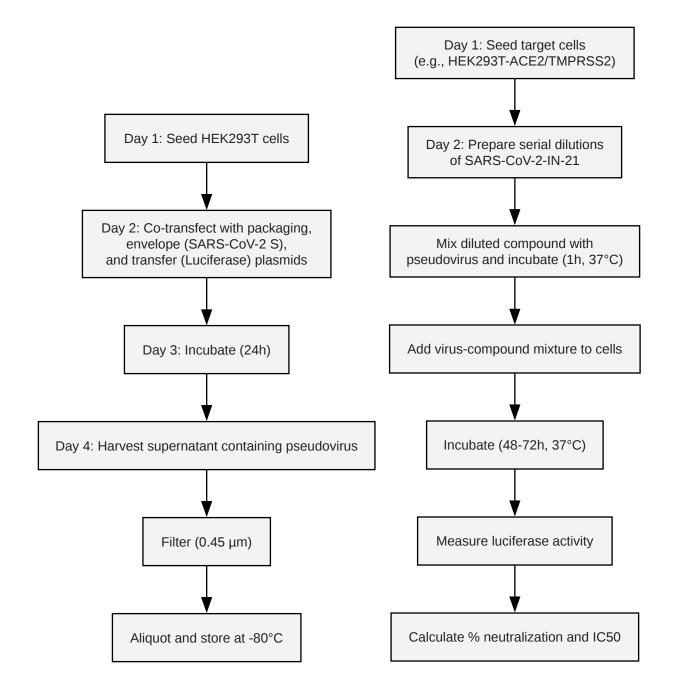


[10] This cleavage is essential for the fusion of the viral and cellular membranes, allowing the release of the viral genome into the cytoplasm.[8] Endosomal cysteine proteases like cathepsins can also play a role in S protein priming, particularly in the endocytic pathway of viral entry.[8]









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